![molecular formula C25H28N2O2 B6062362 ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate](/img/structure/B6062362.png)
ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EBP belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate also acts as an agonist for the dopamine receptor, which is important for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been shown to have a positive effect on various biochemical and physiological processes in the body. It has been shown to improve cognitive function, reduce inflammation, and improve motor function in animal models. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has also been shown to have a positive effect on the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate. One potential direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further research is also needed to understand the long-term effects of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate and to optimize its pharmacokinetics for clinical use.
Conclusion:
In conclusion, ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate is a promising compound that has shown potential therapeutic applications in various scientific studies. Its synthesis has been optimized to yield high purity and high yield of the final product. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate, which makes it an attractive compound for further research.
Synthesemethoden
The synthesis of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate is a multi-step process that involves the reaction of 4-piperidinecarboxylic acid with benzyl chloride, followed by the condensation of the resulting product with 5-quinolinylmethanol. The final step involves the esterification of the resulting product with ethyl alcohol. The synthesis of ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
ethyl 4-benzyl-1-(quinolin-5-ylmethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-2-29-24(28)25(18-20-8-4-3-5-9-20)13-16-27(17-14-25)19-21-10-6-12-23-22(21)11-7-15-26-23/h3-12,15H,2,13-14,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRPXKSYKQQKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C3C=CC=NC3=CC=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-(5-quinolinylmethyl)-4-piperidinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.